molecular formula C13H14O3 B14155341 2-Oxo-1-phenylcyclopentaneacetic acid CAS No. 3645-87-2

2-Oxo-1-phenylcyclopentaneacetic acid

Cat. No.: B14155341
CAS No.: 3645-87-2
M. Wt: 218.25 g/mol
InChI Key: NRSOFNZPFPBHBU-UHFFFAOYSA-N
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Description

2-Oxo-1-phenylcyclopentaneacetic acid is an organic compound with the molecular formula C13H14O3. It is a derivative of cyclopentane and features a phenyl group attached to the cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1-phenylcyclopentaneacetic acid typically involves the Favorskii rearrangement of 2-chlorocyclohexanone with sodium methoxide. The reaction is carried out in an anhydrous ether solution, where the chloroketone is added dropwise to a stirred suspension of sodium methoxide. The mixture is then heated under reflux for a couple of hours before being cooled and worked up to isolate the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-1-phenylcyclopentaneacetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

2-Oxo-1-phenylcyclopentaneacetic acid has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Oxo-1-phenylcyclopentaneacetic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as reduced inflammation or antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

    2-Phenylcyclopentanone: Similar in structure but lacks the acetic acid moiety.

    1-Phenylcyclopentane-1,2-dione: Contains an additional ketone group.

    Cyclopentaneacetic acid: Lacks the phenyl group.

Uniqueness: 2-Oxo-1-phenylcyclopentaneacetic acid is unique due to the combination of its cyclopentane ring, phenyl group, and acetic acid moiety. This unique structure imparts distinct chemical reactivity and potential biological activities that are not observed in its simpler analogs .

Properties

CAS No.

3645-87-2

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

2-(2-oxo-1-phenylcyclopentyl)acetic acid

InChI

InChI=1S/C13H14O3/c14-11-7-4-8-13(11,9-12(15)16)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,15,16)

InChI Key

NRSOFNZPFPBHBU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(C1)(CC(=O)O)C2=CC=CC=C2

Origin of Product

United States

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